molecular formula C9H11FO2 B1403141 2-(2-Fluoro-4-methoxyphenyl)ethanol CAS No. 1147392-04-8

2-(2-Fluoro-4-methoxyphenyl)ethanol

Cat. No.: B1403141
CAS No.: 1147392-04-8
M. Wt: 170.18 g/mol
InChI Key: RPKUGZRHCXZDEM-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-methoxyphenyl)ethanol is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(2-Fluoro-4-methoxyphenyl)ethanol involves the Ullmann methoxylation reaction. In this process, 2-fluoro-4-iodoaniline is reacted with sodium methoxide and copper (I) chloride in methanol and dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to further reactions to introduce the ethanol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-methoxyphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The ethanol group can be reduced to form the corresponding alkane.

    Substitution: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOMe) and copper (I) chloride (CuCl).

Major Products Formed

    Oxidation: Formation of 2-(2-Fluoro-4-methoxyphenyl)acetaldehyde or 2-(2-Fluoro-4-methoxyphenyl)acetic acid.

    Reduction: Formation of 2-(2-Fluoro-4-methoxyphenyl)ethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Fluoro-4-methoxyphenyl)ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine and methoxy groups can influence its reactivity and binding affinity to various biological targets. These interactions can lead to various biological effects, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methoxyphenylboronic acid: Similar structure but with a boronic acid group instead of the ethanol group.

    (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one: Contains a similar phenyl ring with fluorine and methoxy groups but has a different functional group.

Uniqueness

2-(2-Fluoro-4-methoxyphenyl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

2-(2-fluoro-4-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKUGZRHCXZDEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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